N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide
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Overview
Description
Scientific Research Applications
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide has several scientific research applications:
Mechanism of Action
Target of Action
Related compounds have been studied for their antimicrobial and antiproliferative activities .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit cell growth .
Biochemical Pathways
Related compounds have been found to inhibit cell growth, suggesting that they may interfere with cellular proliferation pathways .
Result of Action
Related compounds have been found to inhibit cell growth, suggesting that they may induce cell cycle arrest or apoptosis .
Safety and Hazards
Preparation Methods
The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide involves multiple steps. One common synthetic route includes the reaction of 4-tert-butylphenyl isothiocyanate with 2-cyanoacetamide under specific conditions to form the desired product . Industrial production methods often involve bulk custom synthesis and procurement to ensure the compound’s availability for research purposes .
Chemical Reactions Analysis
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide can be compared with similar compounds such as:
4,4’-Di-tert-butylbiphenyl: This compound is used in similar research applications and has comparable chemical properties.
4-tert-Butylacetophenone: Another compound with similar structural features and applications in organic synthesis.
The uniqueness of this compound lies in its specific thiazole and cyanoacetamide functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-16(2,3)12-6-4-11(5-7-12)13-10-21-15(18-13)19-14(20)8-9-17/h4-7,10H,8H2,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISSQWUNYCOLRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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